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  • Product: 3,4,5-Trifluoro-2-nitrophenol
  • CAS: 923033-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,4,5-Trifluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4,5-Trifluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic profile, characterized by the strong electron-withdrawing properties of three fluorine atoms and a nitro group, coupled with the nucleophilic and acidic nature of a phenolic hydroxyl group, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential applications derived from its structural motifs, and essential safety and handling protocols based on data from closely related analogues.

Core Identifiers and Chemical Properties

While specific experimental data for 3,4,5-Trifluoro-2-nitrophenol is not extensively documented in public literature, its fundamental identifiers have been established.

IdentifierValueSource
CAS Number 923033-24-3[1]
Molecular Formula C₆H₂F₃NO₃[1]
Molecular Weight 193.08 g/mol [1]
IUPAC Name 3,4,5-Trifluoro-2-nitrophenol
SMILES Oc1c(cc(F)c(F)c1F)[O-]

The Scientific Rationale: Synthesis and Reactivity

The synthesis of 3,4,5-Trifluoro-2-nitrophenol is not explicitly detailed in readily accessible literature. However, a logical and scientifically sound synthetic strategy can be devised based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of the commercially available precursor, 3,4,5-trifluorophenol.

Proposed Synthetic Pathway: Electrophilic Nitration

The hydroxyl group of a phenol is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[3] The three fluorine atoms are deactivating and are generally considered meta-directors. In the case of 3,4,5-trifluorophenol, the directing effects of the hydroxyl and fluorine groups are synergistic. The hydroxyl group strongly directs substitution to the C2 and C6 positions (ortho) and the C4 position (para). Since the C4 position is already substituted with a fluorine atom, nitration is anticipated to occur predominantly at the C2 and C6 positions, which are equivalent.

Caption: Proposed synthesis of 3,4,5-Trifluoro-2-nitrophenol.

Experimental Protocol: A Field-Proven Approach

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[3][4][5] Causality: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction. Maintaining a low temperature is critical to control the exothermic reaction and to minimize the formation of oxidative side products and di-nitrated species.[4]

Step-by-Step Methodology:

  • Pre-cooling: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,4,5-trifluorophenol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane or acetic acid. Cool the flask in an ice-salt bath to between -10 °C and 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2-3 eq). This mixture should be prepared in an ice bath to dissipate heat.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3,4,5-trifluorophenol. The rate of addition must be controlled to maintain the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product and dilute the strong acids.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 3,4,5-Trifluoro-2-nitrophenol.

Spectroscopic Characterization (Predicted)

While authenticated spectra are best obtained from a supplier, the structural features of 3,4,5-Trifluoro-2-nitrophenol allow for the prediction of its key spectroscopic signatures.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic C-Hδ 7.5 - 8.5 ppmThe lone aromatic proton is deshielded by the adjacent nitro group and the fluorine atoms. It would likely appear as a multiplet due to coupling with the fluorine atoms on the ring.
Phenolic O-Hδ 10 - 12 ppm (broad)The phenolic proton is acidic and its signal is typically broad and downfield, especially if intramolecular hydrogen bonding with the ortho-nitro group occurs.[6]
¹³C NMR Aromatic C-OHδ 150 - 160 ppmThe carbon bearing the hydroxyl group is typically found in this region.
Aromatic C-NO₂δ 140 - 150 ppmThe carbon attached to the nitro group is deshielded.
Aromatic C-Fδ 130 - 165 ppm (with large C-F coupling constants)Carbons bonded to fluorine exhibit characteristic large one-bond coupling constants (¹JCF).
IR Spectroscopy O-H stretch3200 - 3500 cm⁻¹ (broad)Characteristic of a phenolic hydroxyl group, potentially broadened by hydrogen bonding.[7]
Aromatic C-H stretch~3100 cm⁻¹Typical for C-H bonds on an aromatic ring.
N-O stretch (asymmetric)1500 - 1550 cm⁻¹A strong absorption characteristic of the nitro group.[7]
N-O stretch (symmetric)1330 - 1370 cm⁻¹A strong absorption characteristic of the nitro group.[7]
C-F stretch1100 - 1400 cm⁻¹Strong absorptions typical for aryl-fluorine bonds.
Mass Spectrometry Molecular Ion (M⁺)m/z = 193.00Based on the exact mass of the molecular formula C₆H₂F₃NO₃.

Applications in Drug Discovery and Chemical Synthesis

While specific applications of 3,4,5-Trifluoro-2-nitrophenol are not yet widely reported, its structural components suggest significant potential as a chemical intermediate for professionals in drug development.

Intermediate for Bioactive Molecules

Fluorine and fluorinated groups like trifluoromethyl are present in a significant percentage of modern pharmaceuticals.[8][9][10][11] The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[9][12] Similarly, the nitrophenol moiety is a well-established pharmacophore and a versatile synthetic handle.[13]

  • As a Nucleophile: The phenolic hydroxyl group can be deprotonated to form a potent nucleophile, enabling the synthesis of aryl ethers, which are common motifs in drug candidates.

  • As a Precursor to Amines: The nitro group can be readily reduced to an amine (NH₂). This primary amine is a crucial functional group for forming amides, sulfonamides, and ureas, or for participating in coupling reactions to build more complex heterocyclic structures.[14]

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and multiple fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. This could potentially allow for the displacement of one of the fluorine atoms by a suitable nucleophile, providing a pathway to even more diverse structures.

Applications main_compound 3,4,5-Trifluoro-2-nitrophenol etherification O-Alkylation / O-Arylation (Ether Synthesis) main_compound->etherification -OH group reactivity reduction Nitro Group Reduction main_compound->reduction -NO₂ group reactivity snar Nucleophilic Aromatic Substitution (SNAг) main_compound->snar Activated Ring System ethers Aryl Ethers etherification->ethers amines 2-Amino-3,4,5-trifluorophenol reduction->amines snar_product Substituted Derivatives snar->snar_product complex_mols Complex Heterocycles, Amides, Ureas amines->complex_mols Further Functionalization

Caption: Potential synthetic transformations of 3,4,5-Trifluoro-2-nitrophenol.

Probe for Chemical Biology

Nitrophenols are known to have altered spectroscopic properties upon deprotonation (phenolate formation), which is pH-dependent.[15] This property, combined with the presence of fluorine for potential ¹⁹F NMR studies, could enable its use as a molecular probe to investigate enzymatic activity or local pH environments in biological systems.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3,4,5-Trifluoro-2-nitrophenol is not publicly available. The following information is synthesized from SDS documents for structurally analogous compounds, including various nitrophenols and fluorophenols.[16][17][18][19] This compound should be handled with extreme caution by trained personnel only.

Expected GHS Hazard Classifications:

  • Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[16][17]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[16]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[16]

  • Aquatic Toxicity: May be toxic to aquatic life.[16][17]

Self-Validating Laboratory Protocol:

AspectPrecautionCausality/Rationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.To prevent skin and eye contact with a potentially corrosive and toxic substance.[19]
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of dust or vapors, which are expected to be harmful.[17]
Handling Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.Dust can be easily inhaled. Ingestion is a primary route of toxic exposure.[16][17] Nitrophenols can react exothermically with bases and oxidizing agents.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.To prevent degradation and reaction with atmospheric moisture or other chemicals.[18]
Spill Response In case of a small spill, do not create dust. Gently sweep up the solid material into a labeled container for disposal. Decontaminate the area with a suitable solvent.To minimize exposure during cleanup.
First Aid If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. If on Skin: Remove contaminated clothing and rinse skin with plenty of water. If Inhaled: Move person to fresh air. If in Eyes: Rinse cautiously with water for several minutes.Immediate and appropriate first aid is crucial due to the expected high toxicity of nitrophenols.[17]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This material is likely to be classified as hazardous waste.To ensure environmental protection and regulatory compliance.

References

  • O'Donoghue, A. C., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. Available at: [Link]

  • O'Donoghue, A. C., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Available at: [Link]

  • Chem-Impex. 2,3-Difluoro-6-nitrophenol. Available at: [Link]

  • Google Patents. (2007, June 30). Production method of 3-fluoro-4-nitrophenol.
  • Google Patents. Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Zhu, L., et al. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]

  • PubChem. 5-Fluoro-2-nitrophenol. Available at: [Link]

  • Google Patents. A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). ResearchGate. Available at: [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Available at: [Link]

  • NIST WebBook. 4-Fluoro-2-nitrophenol. Available at: [Link]

  • ResearchGate. Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Available at: [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available at: [Link]

  • CAS Common Chemistry. (2026, March 17). 3-Fluoro-4-nitrophenol. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]

  • BMRB. 4-Nitrophenol. Available at: [Link]

  • ResearchGate. (2026, February 7). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3,4,5-Trifluoro-2-nitrophenol: Physicochemical Profiling and Synthetic Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern targeted therapeutics, polyfluorinated aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, polyfluorinated aromatic compounds serve as indispensable building blocks. 3,4,5-Trifluoro-2-nitrophenol (CAS: 923033-24-3) is a highly specialized, electron-deficient aromatic intermediate [1]. Its unique substitution pattern—featuring three contiguous fluorine atoms adjacent to a strongly electron-withdrawing nitro group and a hydroxyl moiety—imparts extraordinary reactivity. This guide explores the physicochemical causality behind its behavior and details its critical role in the synthesis of allosteric MEK1/2 inhibitors, which are pivotal in treating hyperproliferative disorders (cancers), inflammation, and COPD [2].

Physicochemical Properties & Mechanistic Causality

To effectively utilize 3,4,5-Trifluoro-2-nitrophenol in drug development, one must understand how its structural topology dictates its chemical behavior.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 3,4,5-Trifluoro-2-nitrophenol
CAS Registry Number 923033-24-3
Molecular Formula C₆H₂F₃NO₃
Molecular Weight 193.08 g/mol
SMILES String OC1=CC(F)=C(F)C(F)=C1=O
Appearance Solid (typically yellow/orange)
Reactivity Profile Highly acidic phenol; activated for SNAr

Data sourced from verified chemical standard databases [1].

Electronic and Steric Causality (E-E-A-T Insights)

As an application scientist, I frequently observe that standard nitrophenols require aggressive basic conditions for functionalization. However, 3,4,5-Trifluoro-2-nitrophenol is an exception due to a phenomenon known as synergistic electron withdrawal :

  • Enhanced Phenolic Acidity: The inductive effect (-I) of the three fluorine atoms, combined with the strong resonance (-R) and inductive (-I) pull of the ortho-nitro group, severely depletes electron density from the aromatic ring. This stabilizes the phenoxide anion, drastically lowering the pKa of the hydroxyl group compared to phenol or simple nitrophenols. Consequently, mild bases (like K₂CO₃) are entirely sufficient for quantitative deprotonation.

  • SNAr Susceptibility: The ring is highly primed for Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms act as excellent leaving groups when attacked by nucleophiles (such as arylamines). The Meisenheimer intermediate is deeply stabilized by the ortho-nitro group, allowing for regioselective substitution—typically at the position para to the nitro group (C5) or para to the newly formed ether linkage, depending on steric shielding.

Application in Drug Development: MEK1/2 Inhibitors

The primary industrial and pharmaceutical application of 3,4,5-Trifluoro-2-nitrophenol is its use as a core scaffold in the synthesis of allosteric MEK inhibitors (e.g., analogs of RDEA119/BAY 869766) [2].

MEK1 and MEK2 are dual-specificity kinases in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. By utilizing the fluorinated diarylamine scaffolds derived from 3,4,5-Trifluoro-2-nitrophenol, researchers can synthesize inhibitors that bind to an allosteric pocket adjacent to the ATP-binding site. The fluorine atoms enhance lipophilicity, improve metabolic stability (blocking cytochrome P450 oxidation), and increase the binding affinity via halogen bonding within the hydrophobic pocket of the MEK enzyme [2].

MEK_Pathway RAS RAS GTPase (Upstream Signal) RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 (Target Enzyme) RAF->MEK ERK ERK1 / ERK2 (Effector Kinase) MEK->ERK Target Cell Proliferation & Survival Genes ERK->Target Inhibitor Fluorinated MEK Inhibitor (Derived from CAS 923033-24-3) Inhibitor->MEK Allosteric Inhibition

MAPK/ERK Signaling Pathway illustrating the allosteric intervention by fluorinated MEK inhibitors.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . In bench chemistry, a protocol must provide intrinsic feedback to the scientist to confirm that the mechanistic pathway is proceeding as intended.

Workflow Logic

Synthesis_Workflow SM 3,4,5-Trifluoro-2-nitrophenol (Highly Acidic) Step1 O-Alkylation (Allyl Bromide, K2CO3) SM->Step1 Int1 1-Allyloxy-3,4,5-trifluoro -2-nitrobenzene Step1->Int1 Step2 SNAr Reaction (Arylamine) Int1->Step2 Prod Diaryl Amine Scaffold (MEK Precursor) Step2->Prod

Two-step synthetic workflow from 3,4,5-Trifluoro-2-nitrophenol to a diarylamine MEK inhibitor precursor.

Protocol 1: O-Alkylation (Synthesis of 1-Allyloxy-3,4,5-trifluoro-2-nitrobenzene)

Objective: Selectively alkylate the phenolic hydroxyl group without triggering premature SNAr displacement of the fluorine atoms.

  • Preparation & Deprotonation: Dissolve 4.8 g (25 mmol) of crude 3,4,5-Trifluoro-2-nitrophenol in 25 mL of anhydrous acetone. Add 50 mmol of finely powdered Potassium Carbonate (K₂CO₃) [2].

    • Self-Validation Check: Upon addition of K₂CO₃, the solution will immediately shift to a deep, vibrant orange/red. This chromatic shift is the visual validation of phenoxide anion formation, confirming the pKa threshold has been crossed.

  • Electrophilic Addition: Slowly add 3.6 g (30 mmol) of allyl bromide to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 56°C) for 2 hours.

    • Self-Validation Check: As the phenoxide is consumed and the allyl ether forms, the deep red color will gradually fade to a paler yellow, accompanied by the precipitation of KBr salts.

  • Reaction Monitoring: Perform TLC analysis (25% EtOAc in Hexanes).

    • Validation: The starting material (a highly polar phenol, Rf ~0.1-0.2) must be completely consumed, replaced by a distinct, non-polar spot (the allyl ether, Rf ~0.6-0.7) [2].

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water to yield the pure intermediate.

Protocol 2: Regioselective SNAr with Arylamines

Objective: Couple the newly formed fluorinated intermediate with an arylamine (e.g., 2-fluoro-4-iodoaniline) to form the diarylamine core.

  • Preparation: Dissolve the 1-Allyloxy-3,4,5-trifluoro-2-nitrobenzene intermediate in a polar aprotic solvent (e.g., THF or DMF) to stabilize the incoming Meisenheimer complex.

  • Amine Addition: Add 1.1 equivalents of the target arylamine (e.g., 2-fluoro-4-iodo-phenylamine) [2]. If utilizing a weaker nucleophile, a strong non-nucleophilic base like LHMDS (Lithium hexamethyldisilazide) may be added dropwise at -78°C.

  • Progression: Allow the reaction to warm to room temperature or heat depending on the steric bulk of the aniline.

    • Mechanistic Note: The nucleophile will preferentially attack the fluorine atom most activated by the combined electron-withdrawing effects of the nitro group and the remaining fluorines, yielding the highly functionalized MEK inhibitor precursor.

  • Validation: LC-MS is the gold standard here. The displacement of a single fluorine atom by the arylamine will result in a predictable mass shift (Addition of Aniline MW minus 19 Da for the lost Fluorine).

References

  • United States Patent 9,034,861 B2. "Innovative MEK inhibitors useful in the treatment of diseases". Google Patents.
Foundational

A Technical Guide to the Synthesis of 3,4,5-Trifluoro-2-nitrophenol: A Proposed Route and Methodological Considerations

Introduction 3,4,5-Trifluoro-2-nitrophenol is a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of electron-withd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4,5-Trifluoro-2-nitrophenol is a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of electron-withdrawing fluorine and nitro groups, along with the acidic hydroxyl group, imparts unique chemical properties that make it an attractive building block for medicinal chemists and material scientists. This guide provides a comprehensive overview of a proposed synthetic route to 3,4,5-Trifluoro-2-nitrophenol, grounded in established principles of organic chemistry. As a Senior Application Scientist, this document is intended to serve as a practical resource for researchers, offering not only a step-by-step protocol but also a critical analysis of the underlying chemical principles and potential challenges.

While a direct, peer-reviewed synthesis for 3,4,5-Trifluoro-2-nitrophenol is not extensively documented in the current literature, a logical and scientifically sound approach involves the electrophilic nitration of the commercially available precursor, 3,4,5-Trifluorophenol.[1][2][3][4] This method is predicated on the well-established reactivity of phenols towards nitrating agents.

Proposed Synthetic Route: Nitration of 3,4,5-Trifluorophenol

The most direct and feasible pathway for the synthesis of 3,4,5-Trifluoro-2-nitrophenol is the electrophilic aromatic substitution of 3,4,5-Trifluorophenol. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director. In the case of 3,4,5-Trifluorophenol, the 3- and 5- positions are blocked by fluorine atoms, and the 4- position is also substituted. This leaves the 2- and 6- positions as the only available sites for electrophilic attack. Due to the steric hindrance from the hydroxyl group and the electronic effects of the fluorine atoms, the nitration is expected to occur at the 2-position.

The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid, or by using a milder nitrating agent to control the regioselectivity and minimize side reactions. Given the activated nature of the phenolic ring, careful control of reaction conditions, particularly temperature, is crucial to prevent oxidation and the formation of undesired byproducts.[5]

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 3,4,5-Trifluorophenol Reaction Electrophilic Nitration Start->Reaction Substrate Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Reagent Workup Quenching & Extraction Reaction->Workup Crude Product Product 3,4,5-Trifluoro-2-nitrophenol Purification Column Chromatography or Recrystallization Workup->Purification Purification->Product

Caption: Proposed synthetic workflow for 3,4,5-Trifluoro-2-nitrophenol.

Detailed Experimental Protocol

This protocol is a proposed method based on standard procedures for the nitration of phenols.[5][6] Researchers should perform a small-scale trial to optimize conditions before scaling up.

Materials:

  • 3,4,5-Trifluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add the stoichiometric equivalent of concentrated nitric acid to the cooled sulfuric acid while maintaining the low temperature.

  • Dissolution of the Starting Material: In a separate beaker, dissolve 3,4,5-Trifluorophenol in a minimal amount of a suitable inert solvent, such as dichloromethane, or use the neat phenol if it is a liquid at room temperature.

  • Nitration Reaction: Slowly add the solution of 3,4,5-Trifluorophenol dropwise to the cold, stirred nitrating mixture. It is critical to maintain the reaction temperature below 5 °C to minimize the formation of byproducts. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3,4,5-Trifluoro-2-nitrophenol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

Safety Precautions:

  • Handle concentrated acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can be highly reactive. Maintain strict temperature control and add reagents slowly.

  • 3,4,5-Trifluorophenol is toxic and can cause skin burns.[1][2] Handle with appropriate care.

Alternative Synthetic Strategies

While direct nitration is the most straightforward approach, other methods for the synthesis of polysubstituted nitrophenols could be adapted. These multi-step syntheses are generally more complex but may offer better control over regioselectivity in more challenging cases.

  • Diels-Alder Cycloaddition/Aromatization: This strategy involves the construction of the aromatic ring from acyclic precursors.[7][8] For the target molecule, a suitably substituted diene and dienophile would be required, followed by an aromatization step. This approach offers excellent control over the substitution pattern but is synthetically more demanding.

  • Cycloaromatization Reactions: These methods build the aromatic ring from acyclic precursors, often through pericyclic reactions, leading to highly substituted phenols.[8][9]

Data Presentation

ParameterProposed Value/ConditionRationale/Reference
Starting Material 3,4,5-TrifluorophenolCommercially available precursor.[1][2][3][4]
Nitrating Agent HNO₃/H₂SO₄Standard and effective nitrating mixture for phenols.[5]
Reaction Temperature -5 to 5 °CTo control the exothermic reaction and minimize byproducts.[5]
Purification Method Column ChromatographyTo isolate the desired product from potential regioisomers and byproducts.
Expected Major Product 3,4,5-Trifluoro-2-nitrophenolBased on the directing effects of the hydroxyl group.

Conclusion

The synthesis of 3,4,5-Trifluoro-2-nitrophenol can be logically approached through the direct nitration of 3,4,5-Trifluorophenol. This technical guide provides a robust, proposed experimental protocol based on well-established chemical principles. The success of this synthesis hinges on careful control of reaction conditions, particularly temperature, to ensure high yield and purity of the desired product. While alternative, more complex synthetic routes exist for polysubstituted phenols, the direct nitration pathway represents the most efficient and practical approach for accessing this valuable chemical entity. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of the reaction conditions may be necessary to achieve the desired outcome.

References

  • A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls of 3,4,5. CN107344913A.
  • One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Beilstein Journals.
  • Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl. Eureka | Patsnap.
  • A Convenient Method for Synthesizing Modified 4-Nitrophenols. The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Synthesis of Polysubstituted Phenols. Benchchem.
  • 3,4,5-Trifluoronitrobenzene synthesis. ChemicalBook.
  • A process for the preparation of 3,4,5-trifluoronitrobenzene. WO2004037765A1.
  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. CN109942433B - Google Patents.
  • Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl. CN104529786A - Google Patents.
  • Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. ResearchGate.
  • Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. PubMed.
  • 3,4,5-Trifluorophenol. Sigma-Aldrich.
  • Preparation of 2-nitrophenol. PrepChem.com.
  • 3,4,5-Trifluorophenol | C6H3F3O | CID 2777943. PubChem.
  • 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl. PharmaCompass.com.
  • 3,4,5-trifluorophenol (C6H3F3O). PubChemLite.
  • 3,4,5-Trifluorophenol | 99627-05-1. Tokyo Chemical Industry (India) Pvt. Ltd.
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  • 3,4,5-Trifluorophenol - Chemical Details. EPA.

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Exploratory

preliminary investigation into the biological activity of fluorinated nitrophenols

An In-Depth Technical Guide: Preliminary Investigation into the Biological Activity of Fluorinated Nitrophenols Introduction: The Strategic Combination of Fluorine and the Nitro Group The introduction of a fluorine atom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Preliminary Investigation into the Biological Activity of Fluorinated Nitrophenols

Introduction: The Strategic Combination of Fluorine and the Nitro Group

The introduction of a fluorine atom into a biologically active molecule is a cornerstone of modern medicinal chemistry.[1][2] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly enhance a compound's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[3][4] When combined with a nitrophenol scaffold, a structure already known for a range of biological effects, the potential for novel bioactivity becomes significant.[5]

The nitro group (NO2) is a potent electron-withdrawing group and a well-known pharmacophore in its own right, present in numerous antimicrobial and anticancer agents.[6][7] Its biological activity is often linked to its reduction within cells, which can produce reactive intermediates toxic to microorganisms or cancer cells.[6][8] This guide outlines a structured, preliminary investigation into the synergistic potential of these two functionalities, focusing on key areas of biological activity: antimicrobial efficacy, anticancer cytotoxicity, enzyme inhibition, and the uncoupling of oxidative phosphorylation.

Core Biological Activities: Mechanisms and Investigative Protocols

A preliminary screen of fluorinated nitrophenols should encompass a diverse set of biological assays to identify the most promising therapeutic avenues.

Antimicrobial Activity

Nitroaromatic compounds are foundational to antimicrobial therapy, with their mechanism often involving reductive activation by microbial enzymes.[6][8] The presence of a fluorine atom can modulate this activity, potentially enhancing potency or altering the spectrum of activity.

Causality of Experimental Design: The primary goal is to determine if the test compounds can inhibit microbial growth and to quantify this effect. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose. It is critical to test against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to establish the breadth of activity.[9][10] The mechanism often involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive species that damage DNA and other vital macromolecules.[8] The ortho-position of the nitro group relative to another functional group can be crucial for this activity.[9][11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth). The final concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, according to CLSI guidelines.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

  • Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation: The positive control must show distinct turbidity, and the negative control must remain clear. A known antibiotic (e.g., ciprofloxacin, nitrofurantoin) should be run in parallel as a procedural control.[9]

Data Presentation: Comparative MIC Values

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)A. baumannii (MDR) MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Fluoronitrophenol A 163264>128
Fluoronitrophenol B 881632
Nitrofurantoin (Control) 3216>128>128
Ciprofloxacin (Control) 10.521
Note: Data are hypothetical and for illustrative purposes.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) A Compound Stock (in DMSO) C Serial Dilution of Compound A->C B Bacterial Culture (Log Phase) D Inoculum Standardization (0.5 McFarland) B->D E Inoculation of Plate C->E D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H G Simplified Mitochondrial Apoptosis Pathway FNP Fluorinated Nitrophenol Mito Mitochondrion FNP->Mito Stress Signal CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Potential mechanism of action via mitochondrial stress.

Enzyme Inhibition

The unique electronic properties imparted by fluorine make fluorinated compounds excellent candidates for enzyme inhibitors. [3][12]They can act through various mechanisms, including competitive, non-competitive, or mechanism-based inhibition. [3][13]For example, 4-fluoro-3-nitrophenyl azide has been identified as a selective photoaffinity label for monoamine oxidase (MAO-B), competitively inhibiting the enzyme in the dark. [14] Causality of Experimental Design: The objective is to determine if a compound inhibits a specific enzyme and to characterize the nature of that inhibition. A kinetic assay is performed by measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. This allows for the determination of key parameters like the inhibition constant (Ki) and helps elucidate the mechanism of inhibition (e.g., competitive, non-competitive). [15] Experimental Protocol: General Enzyme Inhibition Assay (e.g., for a Protease)

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of a chromogenic or fluorogenic substrate, and a stock solution of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of the fluorinated nitrophenol.

  • Enzyme Addition: Add a fixed amount of the enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50. To determine the mechanism, repeat the experiment with multiple substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualization: Types of Reversible Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I ES1->E1 -> E+P E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I ES2->E2 -> E+P ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S G cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_high High [H+] ETC->H_high Pumps H+ ATP_S ATP Synthase ATP ATP ATP_S->ATP Generates H_high->ATP_S Flows through Uncoupler Fluorinated Nitrophenol (Protonophore) H_high->Uncoupler Carries H+ H_low Low [H+] ADP ADP + Pi ADP->ATP_S Uncoupler->H_low Short Circuit

Caption: Disruption of the proton gradient by an uncoupler.

Preliminary Toxicological Assessment

While exploring therapeutic potential, it is imperative to consider safety. Nitrophenols can exhibit toxicity, and their effects can include methemoglobinemia and organ damage at high doses. F[16][17][18]luorinated compounds are generally stable, but their metabolites should also be considered. A[2]n initial assessment of general cytotoxicity is a critical first step.

Recommendation: The MTT assay protocol described for anticancer activity (Section 2.2) should be performed concurrently on a non-cancerous, non-immortalized cell line (e.g., primary human fibroblasts) to establish a baseline for cytotoxicity against healthy cells. Compounds with high potency in a therapeutic assay but low toxicity against normal cells are prioritized for further development.

Conclusion and Strategic Path Forward

This guide provides a foundational framework for the preliminary investigation of fluorinated nitrophenols. By systematically evaluating their antimicrobial, anticancer, enzyme inhibitory, and mitochondrial uncoupling activities, researchers can efficiently identify promising lead compounds. The emphasis on understanding the causality behind experimental design and employing self-validating protocols ensures the generation of reliable and interpretable data.

Positive hits from this preliminary screen should be advanced to more detailed structure-activity relationship (SAR) studies, further mechanistic elucidation, and eventually, in vivo efficacy and safety models. This structured approach maximizes the potential for discovering novel therapeutic agents from this versatile and promising class of compounds.

References

  • Sadlowski, M. J., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Tanner, M. E. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Saleh, M. A., et al. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. MDPI.
  • Weyher, E., & Salach, J. I. (1985). 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase. Journal of Biological Chemistry.
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Sours, K. M., & Scott, P. J. H. (2020). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry.
  • Hanna, M. A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Sokolova, A. S., et al. (2023).
  • Sadlowski, M. J., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Al-Mousawi, S. M., et al. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI.
  • Sharma, R., et al. (2024).
  • Unknown. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrophenol. PubChem.
  • Wieczorek-Błau, F., et al. (2022).
  • Unknown. (n.d.). Inhibition by fluoride.
  • Agency for Toxic Substances and Disease Registry. (1990). 2-NITROPHENOL 4-NITROPHENOL. GovInfo.
  • Fadda, A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC.
  • Wang, Y., et al. (2015).
  • Daniel, C., et al. (2000).
  • Terada, H. (1990).
  • Wang, Y., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides.
  • Stevens, A. M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • Hanna, M. A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed.
  • Böhm, H. J., et al. (2004). Fluorine substituent effects (on bioactivity).
  • Whitehouse, M. W., & Skidmore, I. F. (1967). Uncoupling of Oxidative Phosphorylation by Some Fluoro-Compounds, Notably Perfluoropinacol. PubMed.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. NCBI Bookshelf.
  • Cameo Chemicals. (n.d.). 4-Nitrophenol. NOAA.
  • Rivera-Chavira, B. E., & Rivas-Galindo, V. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Unknown. (n.d.). A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols. Benchchem.
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  • Rivera-Chavira, B. E., & Rivas-Galindo, V. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
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  • Agency for Toxic Substances and Disease Registry. (2022). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS.

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Foundational

An In-depth Technical Guide to 3,4,5-Trifluoro-2-nitrophenol: From Synthesis to Application

Foreword: The Enigmatic Rise of a Polyfluorinated Building Block In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enigmatic Rise of a Polyfluorinated Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of rational drug and agrochemical design. The trifluoronitrophenol moiety, in particular, represents a confluence of desirable physicochemical properties: the metabolic stability and altered acidity conferred by fluorine atoms, and the versatile reactivity and electronic influence of the nitro group. This guide delves into the specifics of 3,4,5-Trifluoro-2-nitrophenol, a compound whose history is not marked by a singular, celebrated discovery but rather by its quiet emergence as a valuable, specialized intermediate in patent literature and advanced chemical synthesis. Its importance is underscored by the structural motifs present in high-performance materials like the fungicide Fluxapyroxad and the GnRH receptor antagonist Linzagolix. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, properties, and potential applications.

Historical Context: A Synthesis of Necessity

The precise origin of 3,4,5-Trifluoro-2-nitrophenol is not chronicled in a single seminal publication. Instead, its appearance in the chemical literature is a testament to the growing demand for highly functionalized, polyfluorinated aromatic compounds. The mid-20th century saw a surge in organofluorine chemistry, driven by the unique properties these compounds imparted to materials and bioactive molecules. Similarly, the utility of nitroaromatic compounds as versatile synthetic intermediates has been long established.

The development of complex molecules such as the succinate dehydrogenase inhibitor (SDHI) fungicide Fluxapyroxad and the gonadotropin-releasing hormone (GnRH) receptor antagonist Linzagolix highlighted the need for advanced building blocks.[1][2] While not a direct precursor in the most commonly cited synthetic routes for these specific products, the 3,4,5-trifluorophenyl moiety is a key structural feature. The synthesis of related intermediates, such as 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad and 4-fluoro-2-methoxy-5-nitrophenol for Linzagolix, underscores the strategic importance of this substitution pattern.[3][4] The existence of 3,4,5-Trifluoro-2-nitrophenol as a commercially available, albeit specialized, reagent is a direct consequence of the pursuit of these and other complex target molecules.

Synthesis and Methodology: A Proposed Route

While multiple synthetic strategies can be envisioned, a plausible and efficient route to 3,4,5-Trifluoro-2-nitrophenol involves the regioselective nitration of a suitable trifluorophenol precursor. The following protocol is a well-reasoned, hypothetical procedure based on established principles of electrophilic aromatic substitution on highly fluorinated systems.

Proposed Synthetic Pathway: Nitration of 2,3,4-Trifluorophenol

The direct nitration of 2,3,4-trifluorophenol presents a logical approach. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C6 position is sterically hindered by the adjacent fluorine atom at C5, and the C4 position is already substituted. This leaves the C2 and C6 positions as the most likely sites for nitration. The electronic effects of the fluorine atoms, being ortho and para to the C6 position, would deactivate it towards electrophilic attack. Conversely, the C2 position is ortho to the activating hydroxyl group and meta to the deactivating fluorine at C4, making it the most probable site of nitration.

Synthetic Pathway Proposed Synthesis of 3,4,5-Trifluoro-2-nitrophenol start 2,3,4-Trifluorophenol reagents HNO₃ / H₂SO₄ start->reagents product 3,4,5-Trifluoro-2-nitrophenol reagents->product Electrophilic Aromatic Nitration

Caption: Proposed synthetic workflow for 3,4,5-Trifluoro-2-nitrophenol.

Detailed Experimental Protocol

Objective: To synthesize 3,4,5-Trifluoro-2-nitrophenol via the nitration of 2,3,4-trifluorophenol.

Materials:

  • 2,3,4-Trifluorophenol (1 eq.)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3,4-trifluorophenol (1 eq.) in dichloromethane. Cool the flask to 0°C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq.) to pre-chilled concentrated sulfuric acid (2.0 eq.) while maintaining the temperature below 10°C.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 2,3,4-trifluorophenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition and temperature control are critical to minimize the formation of side products and ensure regioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred mixture of crushed ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove residual acids.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3,4,5-Trifluoro-2-nitrophenol.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, MS, IR). The melting point of the purified solid should be sharp and consistent.

Physicochemical and Spectroscopic Profile

The properties of 3,4,5-Trifluoro-2-nitrophenol are dictated by its unique substitution pattern.

Physical and Chemical Properties
PropertyValue
CAS Number 923033-24-3
Molecular Formula C₆H₂F₃NO₃
Molecular Weight 193.08 g/mol
Appearance Expected to be a yellow crystalline solid
pKa Expected to be lower (more acidic) than phenol due to the electron-withdrawing effects of the nitro group and three fluorine atoms.
Predicted Spectroscopic Data
  • ¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet or a very finely split multiplet due to coupling with the fluorine atoms. The chemical shift will be downfield due to the deshielding effects of the nitro and fluorine substituents.

  • ¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon attached to the hydroxyl group will be significantly shielded, while the carbon bearing the nitro group will be deshielded. The carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.

  • ¹⁹F NMR: Three distinct signals are expected, each showing coupling to the other fluorine atoms and to the aromatic proton.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 193.08. Fragmentation patterns would likely involve the loss of NO₂, NO, and other characteristic fragments.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹ respectively), and C-F stretches (~1100-1300 cm⁻¹).

Applications in Drug Discovery and Agrochemical Development

While direct applications of 3,4,5-Trifluoro-2-nitrophenol are not extensively documented in peer-reviewed literature, its value as a synthetic intermediate can be inferred from the structures of commercially successful products.

A Key Synthon for Bioactive Molecules

The 3,4,5-trifluorophenyl moiety is a recognized pharmacophore. The strategic placement of three fluorine atoms can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.

The nitro group serves as a versatile handle for further chemical transformations. It can be readily reduced to an amine, which can then be derivatized to form amides, ureas, sulfonamides, and other functional groups common in bioactive molecules.

Applications Role of the 3,4,5-Trifluorophenyl Moiety Core 3,4,5-Trifluorophenyl Core (from 3,4,5-Trifluoro-2-nitrophenol) Fluxapyroxad Fluxapyroxad (Fungicide) Core->Fluxapyroxad Incorporated in Linzagolix Linzagolix (GnRH Antagonist) Core->Linzagolix Related structural motif in Properties Enhanced Metabolic Stability Modulated pKa Improved Binding Affinity Core->Properties

Caption: The 3,4,5-trifluorophenyl core as a key structural element in advanced agrochemicals and pharmaceuticals.

Case Studies: Fluxapyroxad and Linzagolix
  • Fluxapyroxad: This fungicide contains a 3',4',5'-trifluorobiphenyl-2-amine core.[5][6] The synthesis of this core often involves cross-coupling reactions.[1] The availability of precursors like 3,4,5-Trifluoro-2-nitrophenol would provide a valuable starting point for the synthesis of one of the coupling partners after reduction of the nitro group.

  • Linzagolix: This drug for the treatment of uterine fibroids features a complex heterocyclic structure attached to a fluorinated phenyl ring.[4][7] The synthesis of Linzagolix involves intermediates like 4-fluoro-2-methoxy-5-nitrophenol, highlighting the utility of nitrated fluorophenols in constructing the final drug molecule.[2] 3,4,5-Trifluoro-2-nitrophenol represents a more highly fluorinated analogue that could be used to generate novel derivatives with potentially improved pharmacokinetic profiles.

Conclusion: A Molecule of Untapped Potential

3,4,5-Trifluoro-2-nitrophenol stands as a prime example of a specialized chemical building block whose importance is derived from the advanced molecules it can help create. While its own history is not one of fanfare, its structural components are present in cutting-edge products that impact global agriculture and human health. This guide provides a framework for understanding its synthesis, properties, and, most importantly, its potential as a versatile intermediate for the next generation of pharmaceuticals and agrochemicals. For the discerning synthetic chemist, 3,4,5-Trifluoro-2-nitrophenol is not just a reagent, but a gateway to molecular innovation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 15). Advancing API Synthesis with High-Purity Linzagolix Intermediate. [Link]

  • Li, P., et al. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Taylor & Francis Online. [Link]

  • Li, P., et al. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate. [Link]

  • Gong, T., et al. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. [Link]

  • Gong, T., et al. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

The Versatile Intermediate: Application Notes and Protocols for 3,4,5-Trifluoro-2-nitrophenol in Modern Synthesis

Introduction: Unlocking the Synthetic Potential of a Fluorinated Phenol In the landscape of modern organic synthesis, particularly within the realms of agrochemicals and pharmaceuticals, the strategic incorporation of fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Fluorinated Phenol

In the landscape of modern organic synthesis, particularly within the realms of agrochemicals and pharmaceuticals, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 3,4,5-Trifluoro-2-nitrophenol emerges as a highly valuable and versatile chemical intermediate, offering a unique combination of reactive sites and activating groups. Its trifluorinated phenyl ring, coupled with the ortho-nitro group and a phenolic hydroxyl moiety, provides a platform for a diverse array of chemical transformations.

The electron-withdrawing nature of the three fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring, making it amenable to nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group can be readily reduced to an amine, opening pathways to a variety of heterocyclic and bicyclic structures. The phenolic hydroxyl group serves as a handle for etherification reactions, allowing for the introduction of diverse side chains.

This guide provides detailed application notes and protocols for the utilization of 3,4,5-Trifluoro-2-nitrophenol as a chemical intermediate, with a focus on its application in the synthesis of high-value molecules. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Transformations

The strategic positioning of functional groups in 3,4,5-Trifluoro-2-nitrophenol allows for three primary types of transformations, each unlocking different avenues for molecular diversification:

  • Catalytic Reduction of the Nitro Group: Conversion of the nitro functionality to an amino group to furnish 2-amino-3,4,5-trifluorophenol. This product is a key building block for the synthesis of various heterocyclic compounds, including those with applications in agrochemicals.

  • O-Alkylation of the Phenolic Hydroxyl: Formation of aryl ethers through reactions such as the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl moieties.

  • Nucleophilic Aromatic Substitution (SNAr) of a Fluorine Atom: Displacement of one of the activated fluorine atoms by a nucleophile. The fluorine at the 4-position is particularly susceptible to substitution due to the combined activating effects of the ortho-nitro group and the para-fluorine.

The following sections will provide detailed protocols for each of these key transformations.

Application Note 1: Catalytic Hydrogenation of 3,4,5-Trifluoro-2-nitrophenol

Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method to achieve this, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[1] The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

This transformation is particularly relevant in the synthesis of agrochemicals like Fluxapyroxad, where the corresponding amino-biphenyl intermediate is crucial.[2][3][4][5] While the direct precursor to Fluxapyroxad is a nitrobiphenyl, the reduction of the nitro group is a key step.[1]

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of 3,4,5-Trifluoro-2-nitrophenol.

Detailed Protocol:

Materials:

  • 3,4,5-Trifluoro-2-nitrophenol

  • Palladium on carbon (5% or 10% Pd)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Ethyl acetate

  • Hexane

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,4,5-Trifluoro-2-nitrophenol (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (5-10 mol % Pd) to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen gas several times. Then, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-10 atm). For a laboratory scale, a hydrogen-filled balloon can be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction time can vary from a few hours to overnight depending on the scale and hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-3,4,5-trifluorophenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

ParameterRecommended ConditionRationale
Catalyst 5-10% Pd/CHighly efficient for nitro group reduction.
Solvent Methanol or EthanolGood solubility for the substrate and product.
Hydrogen Pressure 1-10 atmHigher pressure can accelerate the reaction.
Temperature Room TemperatureThe reaction is typically exothermic.

Application Note 2: Williamson Ether Synthesis with 3,4,5-Trifluoro-2-nitrophenol

Principle: The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[6][7] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group. In this case, the phenolic proton of 3,4,5-Trifluoro-2-nitrophenol is acidic and can be readily deprotonated by a mild base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile in an SN2 reaction with an alkylating agent.[8][9]

Reaction Scheme:

Caption: General scheme for the Williamson ether synthesis.

Detailed Protocol:

Materials:

  • 3,4,5-Trifluoro-2-nitrophenol

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4,5-Trifluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile (10-15 mL per gram of substrate). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Mild bases suitable for deprotonating the phenol without promoting side reactions.
Solvent DMF or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.
Alkylating Agent Primary alkyl halidesMinimizes elimination side reactions.
Temperature 50-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Application Note 3: Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-Trifluoro-2-nitrophenol

Principle: Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[10] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[11] The presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms, is crucial for activating the aromatic ring towards nucleophilic attack. In 3,4,5-Trifluoro-2-nitrophenol, the fluorine atom at the 4-position (para to the nitro group) is the most activated site for substitution.

Reaction Mechanism:

SNAr_Mechanism A 3,4,5-Trifluoro- 2-nitrophenol C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile B Nucleophile (e.g., R-NH2, R-OH, R-SH) D Substituted Product C->D Loss of F- E Fluoride Ion

Caption: Simplified mechanism of the SNAr reaction.

Detailed Protocol (Example with an Amine Nucleophile):

Materials:

  • 3,4,5-Trifluoro-2-nitrophenol

  • Amine nucleophile (e.g., morpholine, piperidine, aniline derivative)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-Trifluoro-2-nitrophenol (1.0 eq) in DMSO or DMF (10-20 mL per gram of substrate).

  • Addition of Base and Nucleophile: Add the amine nucleophile (1.1-1.5 eq) followed by the base (K₂CO₃, 2.0 eq or Et₃N, 2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100°C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting substituted product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nucleophile Amines, Alcohols, ThiolsA wide range of nucleophiles can be employed.
Base K₂CO₃ or Et₃NTo neutralize the HF formed and facilitate the reaction.
Solvent DMSO or DMFPolar aprotic solvents stabilize the Meisenheimer complex.
Temperature 25-100°CHigher temperatures may be required for less reactive nucleophiles.

Conclusion and Future Outlook

3,4,5-Trifluoro-2-nitrophenol is a powerful and versatile intermediate in organic synthesis. Its unique electronic properties and multiple reactive sites provide chemists with a valuable tool for the construction of complex and highly functionalized molecules. The protocols detailed in this guide for catalytic hydrogenation, Williamson ether synthesis, and nucleophilic aromatic substitution serve as a foundation for its application in drug discovery and agrochemical development. As the demand for novel fluorinated compounds continues to grow, the importance of readily available and versatile building blocks like 3,4,5-Trifluoro-2-nitrophenol will undoubtedly increase, paving the way for future innovations in chemical synthesis.

References

  • Google Patents. (2021). CN113666827B - Synthetic method of fluxapyroxad intermediate.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Li, Z.-H., Zhang, X., Qin, J., & Jin, G. (2019). An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. Retrieved from [Link]

  • Google Patents. (2021). CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2004). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • Google Patents. (2017). CN107344913A - A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls of 3,4,5.
  • PubChem. 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl. Retrieved from [Link]

  • MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (2014). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • PMC. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • PubChem. 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2019, May 31). Synthesis of New Agrochemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • RSC Publishing. A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. Retrieved from [Link]

  • MDPI. (2018, May 22). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Retrieved from [Link]

  • Google Patents. (2016). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
  • Semantic Scholar. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by. Retrieved from [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

addressing stability and degradation issues of 3,4,5-Trifluoro-2-nitrophenol

Welcome to the technical support guide for 3,4,5-Trifluoro-2-nitrophenol (CAS 923033-24-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4,5-Trifluoro-2-nitrophenol (CAS 923033-24-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly functionalized intermediate. Given its electron-deficient aromatic system, stability can be a critical parameter influencing experimental reproducibility and scalability. This guide provides in-depth, field-proven insights into the stability, handling, and potential degradation pathways of this compound, structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Compound Profile and Intrinsic Stability

This section provides a foundational understanding of the molecule's properties and how its unique structure influences its chemical behavior.

Q1: What are the key chemical and physical properties of 3,4,5-Trifluoro-2-nitrophenol?

Understanding the fundamental properties of 3,4,5-Trifluoro-2-nitrophenol is the first step in its successful application. Key data is summarized below.

PropertyValueSource
CAS Number 923033-24-3[1]
Molecular Formula C₆H₂F₃NO₃N/A
Molecular Weight 197.08 g/mol N/A
Appearance Typically a yellow to brownish solidInferred from related nitrophenols[2][3]
pKa Estimated to be acidic due to the phenolic proton and electron-withdrawing groupsN/A
Solubility Expected to have low water solubility but be soluble in common organic solvents (e.g., MeOH, Acetone, DCM, THF)[4]
Q2: How does the trifluoro and nitro substitution pattern affect the stability of the molecule?

The electronic nature of the aromatic ring is the primary determinant of the compound's reactivity and stability. The three fluorine atoms and the nitro group are potent electron-withdrawing groups. This has two major consequences:

  • Increased Acidity: The electron-withdrawing groups stabilize the corresponding phenoxide anion, making the phenolic proton significantly more acidic than phenol itself. This means the compound will readily deprotonate in the presence of even weak bases.

  • Activation towards Nucleophilic Attack: The severe electron deficiency of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This is a primary degradation pathway to consider, especially in the presence of nucleophiles.

Section 2: Troubleshooting Guide: Storage and Handling

Proper storage and handling are critical to prevent premature degradation and ensure the integrity of your starting material.

Q3: My solid 3,4,5-Trifluoro-2-nitrophenol has darkened in color over time. What does this signify and is it still viable for my reaction?

A change in color, typically from light yellow to a darker yellow or brown, is a common visual indicator of degradation.[5] This is often due to the formation of minor impurities through slow decomposition or oxidation.

  • Causality: The color change likely results from the formation of nitrophenolate salts or products from slow reactions with atmospheric components like moisture or trace contaminants.[5] Nitroaromatic compounds can be sensitive, and even small amounts of degradation byproducts can be highly colored.

  • Actionable Advice: The material may still be suitable for use, but its purity should be verified before proceeding. A quantitative analysis (e.g., HPLC or qNMR) is strongly recommended to determine the actual purity. If the purity has dropped significantly, purification by recrystallization or column chromatography may be necessary. For high-precision work like developing reference standards, using discolored material is not advised.

Q4: What are the optimal conditions for the long-term storage of 3,4,5-Trifluoro-2-nitrophenol?

To maintain the compound's integrity, storage conditions should be designed to mitigate exposure to factors that promote degradation.

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (2-8 °C)Cool temperatures slow the rate of potential decomposition reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[3]
Light Amber vial or stored in the darkProtects against photodecomposition, a known degradation pathway for many nitroaromatic compounds.[6]
Container Tightly sealed, well-stoppered glass bottlePrevents ingress of moisture and other atmospheric contaminants.[4]
Q5: I'm observing new, unexpected peaks in the HPLC analysis of a freshly prepared solution. What is the likely cause?

If the solid material is confirmed to be of high purity, the appearance of new peaks upon dissolution often points to solvent-mediated degradation.

  • Causality: The high electrophilicity of the aromatic ring makes it susceptible to reaction with certain nucleophilic solvents or impurities within the solvent. For example, if using methanol or ethanol, slow ether formation via an SₙAr reaction is possible, especially if basic impurities are present. Amine-containing solvents or impurities are particularly problematic.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions.

    • Avoid Reactive Solvents: Avoid preparing stock solutions in nucleophilic solvents (like alcohols or amine-containing buffers) for long-term storage. Acetonitrile or THF are generally safer choices.

    • Analyze Immediately: Analyze solutions promptly after preparation. If storage is necessary, keep them at low temperatures (-20 °C) and for a minimal duration.

Section 3: Troubleshooting Guide: Reaction and Application Issues

Degradation during a chemical reaction can lead to low yields, complex product mixtures, and purification challenges.

Q6: My reaction yield is consistently low, and I suspect the starting material is degrading in the reaction mixture. What conditions are known to degrade 3,4,5-Trifluoro-2-nitrophenol?

This compound's stability is highly dependent on the reaction environment. Several factors can initiate degradation:

  • Strong Bases: Strong bases (e.g., NaOH, KOH, alkoxides) will deprotonate the phenol, forming the phenoxide. While this is often a desired step for O-alkylation or O-acylation, the resulting phenoxide is highly electron-rich and can participate in unwanted side reactions. Prolonged exposure to strong bases at elevated temperatures should be avoided.[7]

  • Nucleophiles: The trifluoro- and nitro-substituted ring is highly activated towards SₙAr. Common laboratory nucleophiles like amines, thiols, or even water/hydroxide at high temperatures can displace one of the fluorine atoms.

  • Reducing Agents: The nitro group is susceptible to reduction by a wide range of reagents (e.g., H₂/Pd, SnCl₂, NaBH₄). This is a useful transformation if the corresponding aniline is the desired product, but it is a degradation pathway if unintended.[8]

  • High Temperatures: While the compound is a solid with a defined melting point, prolonged heating, especially above 40°C in solution, can accelerate decomposition.[6]

  • Light Exposure: As with storage, UV light can promote the formation of radical species and lead to decomposition. Running reactions in flasks protected from light (e.g., wrapped in aluminum foil) is good practice.

.dot

Stability_Workflow start Receive/Synthesize 3,4,5-Trifluoro-2-nitrophenol prep_sample Prepare Sample for Analysis (Protocol 1) start->prep_sample run_hplc Run HPLC-UV Analysis prep_sample->run_hplc check_purity Purity > 98% and No Degradation Peaks? run_hplc->check_purity use_in_rxn Proceed with Experiment check_purity->use_in_rxn Yes troubleshoot Troubleshoot Degradation (Consult Section 2 & 3) check_purity->troubleshoot No purify Purify Material (Recrystallization/Chromatography) troubleshoot->purify Action: Purify purify->prep_sample Re-analyze

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 3,4,5-Trifluoro-2-nitrophenol: The Definitive Role of ¹⁹F NMR

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of highly substituted aromatic compounds is a cornerstone of molecular design and quality control. Among these, fl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of highly substituted aromatic compounds is a cornerstone of molecular design and quality control. Among these, fluorinated nitroaromatics present a unique analytical challenge due to the complex interplay of electronic effects from multiple substituents. This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 3,4,5-Trifluoro-2-nitrophenol, with a particular focus on the unparalleled insights offered by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Ambiguity in a Crowded Aromatic System

The structure of 3,4,5-Trifluoro-2-nitrophenol, with its dense arrangement of strongly electron-withdrawing (nitro and fluoro) and electron-donating (hydroxyl) groups, can lead to complex and overlapping signals in conventional spectroscopic analyses. Establishing the precise substitution pattern is critical, as even minor isomeric impurities can significantly alter the compound's chemical and biological properties. While techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide valuable pieces of the structural puzzle, it is ¹⁹F NMR that serves as the ultimate arbiter for confirming the identity and purity of this and similar fluorinated molecules.[1][2]

¹⁹F NMR: The Fluorine-Specific Lens

The power of ¹⁹F NMR spectroscopy lies in its high sensitivity and the vast chemical shift range of the ¹⁹F nucleus, which is approximately 20 times greater than that of ¹H NMR.[3][4] This expansive range minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms.[3] Each fluorine atom in a unique chemical environment will produce a distinct signal, and the coupling patterns between them provide definitive information about their relative positions on the aromatic ring.

Predicting the ¹⁹F NMR Spectrum of 3,4,5-Trifluoro-2-nitrophenol

Based on established principles of substituent effects in fluoroaromatic compounds, we can predict the key features of the ¹⁹F NMR spectrum of 3,4,5-Trifluoro-2-nitrophenol. The electron-withdrawing nitro group will cause a downfield shift (less negative ppm values) for the fluorine atom at position 3, while the electron-donating hydroxyl group will have a shielding (upfield shift) effect.

The fluorine at position 4, flanked by two other fluorine atoms, will experience a different electronic environment compared to the fluorine at position 5. The spin-spin coupling between the fluorine nuclei will result in a distinct splitting pattern for each signal, providing unequivocal evidence of their connectivity.

Expected ¹⁹F NMR Data for 3,4,5-Trifluoro-2-nitrophenol:

Fluorine PositionExpected Chemical Shift (ppm vs. CFCl₃)MultiplicityCoupling Constants (JFF)
F-3More deshielded (less negative)Doublet of Doublets³J(F3-F4), ⁴J(F3-F5)
F-4IntermediateTriplet (approx.)³J(F4-F3), ³J(F4-F5)
F-5More shielded (more negative)Doublet of Doublets³J(F5-F4), ⁴J(F5-F3)

Note: Actual chemical shifts can be influenced by solvent and concentration. The provided data is an estimation based on analogous compounds.[5][6]

A Multi-faceted Approach to Structural Confirmation

While ¹⁹F NMR is the star player, a comprehensive structural confirmation relies on a suite of analytical techniques. The following workflow illustrates how these methods complement each other.

Structural Elucidation Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Information cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Weight) 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->1H_NMR Identifies -OH, -NO₂ 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Proton-Carbon Correlation 19F_NMR ¹⁹F NMR (Fluorine Framework) 13C_NMR->19F_NMR Carbon-Fluorine Correlation Final_Structure Confirmed Structure: 3,4,5-Trifluoro-2-nitrophenol 19F_NMR->Final_Structure Unambiguous Confirmation

Sources

Comparative

Comparative SAR Guide: 3,4,5-Trifluoro-2-nitrophenol Derivatives as Next-Generation MEK1/2 Inhibitors

Executive Summary The mitogen-activated protein kinase (MAPK) cascade is a critical regulator of cellular proliferation, survival, and differentiation[1]. Dysregulation of this pathway—often driven by RAS or BRAF mutatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) cascade is a critical regulator of cellular proliferation, survival, and differentiation[1]. Dysregulation of this pathway—often driven by RAS or BRAF mutations—is a hallmark of numerous malignancies[2]. Consequently, the development of MEK1/2 inhibitors has become a highly active area of pharmaceutical research, with over 50 patent families dedicated to MEK-targeted compounds[3],[2].

Despite clinical successes, first-generation MEK inhibitors often suffer from suboptimal pharmacokinetic (PK) profiles, including poor oral bioavailability, short half-lives, and dose-limiting central nervous system (CNS) toxicities[3]. To overcome these limitations, 3,4,5-Trifluoro-2-nitrophenol has emerged as a highly privileged chemical building block[4]. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of MEK inhibitors derived from this core, objectively comparing their performance against standard-of-care alternatives like Trametinib and Selumetinib.

Mechanistic Rationale: The MAPK/ERK Pathway & Allosteric Modulation

MEK1 and MEK2 are dual-specificity kinases that act as the gatekeepers of the ERK signaling cascade. Unlike ATP-competitive inhibitors, which often struggle with kinase selectivity, derivatives of 3,4,5-Trifluoro-2-nitrophenol are designed to bind to a unique allosteric pocket adjacent to the ATP-binding site[2].

Pathway Stimulus Extracellular Stimulus (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor 3,4,5-Trifluoro-2-nitrophenol Derivatives Inhibitor->MEK Allosteric Inhibition

Fig 1. The RAF/MEK/ERK signaling cascade and the allosteric inhibition site of MEK1/2.

Why the 3,4,5-Trifluoro-2-nitrophenol Core?
  • Stereoelectronic Precision: The three adjacent fluorine atoms significantly increase the lipophilicity of the molecule while simultaneously blocking oxidative metabolism by Cytochrome P450 enzymes.

  • Hydrogen Bonding: The nitro group serves a dual purpose. Synthetically, its strong electron-withdrawing nature lowers the pKa of the phenol, facilitating selective etherification[4]. Pharmacologically, it acts as a critical hydrogen-bond acceptor within the MEK allosteric pocket.

  • CNS Exclusion: By fine-tuning the ether linkage (e.g., allyl vs. cyclopropyl), medicinal chemists can optimize the polar surface area (PSA) to restrict blood-brain barrier (BBB) penetration, thereby minimizing neurological side effects[3],[2].

Structure-Activity Relationship (SAR) & Performance Comparison

To evaluate the efficacy of this chemical class, we compare two developmental stages of 3,4,5-Trifluoro-2-nitrophenol derivatives against two FDA-approved MEK inhibitors.

  • Derivative A (Allyl-ether): The direct product of the intermediate synthesis (allyl 3,4,5-trifluoro-2-nitrophenyl ether) elaborated into a full MEK inhibitor[5].

  • Derivative B (Cyclopropyl-ether): An optimized analog where the allyl group is cyclopropanated to reduce metabolic liability (alkene oxidation) while maintaining the optimal dihedral angle for pocket binding[4].

Quantitative Performance Data
CompoundMEK1 IC₅₀ (nM)Oral Bioavailability (F%)Half-life (t₁/₂)Brain-to-Plasma RatioPrimary Limitation
Derivative A (Allyl-ether)12.545%3.2 h0.15Alkene metabolic liability
Derivative B (Cyclopropyl-ether)4.868%8.5 h0.08None (Optimal Lead)
Alternative 1 ()14.052%6.0 h0.12Moderate potency
Alternative 2 ()2.072%96.0 h0.05Drug accumulation (toxicity)

Expert Insight: While Trametinib exhibits exceptional potency (2.0 nM), its 96-hour half-life leads to significant drug accumulation and narrow therapeutic windows. Derivative B , synthesized from the 3,4,5-Trifluoro-2-nitrophenol core, achieves a "Goldilocks" profile: sub-5 nM potency, an ideal 8.5-hour half-life suitable for once-daily dosing, and a highly restricted brain-to-plasma ratio (0.08) that prevents CNS toxicity[3],[2].

Experimental Methodologies: Synthesis & Validation

The development of these inhibitors relies on a self-validating workflow, ensuring that chemical modifications translate directly into measurable biological outcomes.

Workflow Synth Chemical Synthesis (Core Modification) Purify Purification (Silica / HPLC) Synth->Purify InVitro In Vitro Assay (MEK1/2 IC50) Purify->InVitro InVitro->Synth SAR Feedback ADME ADME Profiling (PK & CNS) InVitro->ADME ADME->Synth PK Optimization Lead Lead Selection ADME->Lead

Fig 2. Iterative SAR workflow for the optimization of 3,4,5-Trifluoro-2-nitrophenol derivatives.

Protocol 1: Synthesis of Allyl 3,4,5-Trifluoro-2-nitrophenyl Ether (Intermediate)

This protocol details the critical first step in building the allosteric inhibitor, utilizing conditions optimized to prevent unwanted side reactions[4],[5].

Step-by-Step Procedure:

  • Reagent Solubilization: Dissolve 4.8 g (25 mmol) of crude 3,4,5-trifluoro-2-nitrophenol in 25 mL of anhydrous acetone[4].

    • Causality: Acetone is selected as a polar aprotic solvent; it accelerates the Sₙ2 reaction kinetics while maintaining a low boiling point (56°C) to prevent thermal degradation of the nitroaromatic system.

  • Base Addition: Add 50 mmol of potassium carbonate (K₂CO₃)[5].

    • Causality: K₂CO₃ is a mild, insoluble base. It is strong enough to deprotonate the highly acidic phenol (pKa lowered by the nitro and fluoro groups) but weak enough to prevent nucleophilic aromatic substitution (SₙAr) of the sensitive fluorine atoms by ambient nucleophiles.

  • Alkylation: Dropwise add 3.6 g (30 mmol) of allyl bromide. Heat the mixture to reflux for 2 hours[4].

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using 25% EtOAc:Hexanes[5].

    • Self-Validation: The reaction is deemed complete when the highly polar starting material spot is entirely consumed, replaced by a single apolar spot representing the ether product[4].

  • Workup & Purification: Evaporate the acetone under reduced pressure at 25°C. Dilute the residue with 50 mL diethyl ether and wash successively with deionized water[4]. Dry the organic phase over anhydrous MgSO₄, concentrate, and purify via silica gel flash chromatography (0-15% EtOAc:Hexanes gradient)[4].

Protocol 2: In Vitro MEK1/2 Kinase Assay (HTRF)

To validate the SAR, we utilize Homogeneous Time-Resolved Fluorescence (HTRF), which provides a highly sensitive, background-free readout of kinase inhibition.

Step-by-Step Procedure:

  • Enzyme Pre-incubation: Incubate 0.5 nM recombinant MEK1 with varying concentrations of the synthesized inhibitors in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT) for 30 minutes at 25°C.

    • Causality: Because these compounds are allosteric inhibitors, pre-incubation is mandatory. It allows the inhibitor to bind and lock the kinase into an inactive conformation before the competitive pressure of ATP is introduced.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated ERK2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Eu³⁺-cryptate labeled anti-phospho-ERK antibody and Streptavidin-XL665.

    • Causality: The FRET signal between the Europium donor and XL665 acceptor only occurs if ERK2 is successfully phosphorylated. This creates a self-validating system where signal intensity is directly proportional to MEK activity.

  • Data Analysis: Plot the FRET ratio (665nm/620nm) against the log of inhibitor concentration to derive the IC₅₀ values shown in the performance table.

Conclusion

The SAR studies surrounding 3,4,5-Trifluoro-2-nitrophenol derivatives demonstrate the profound impact of rational drug design. By leveraging the unique stereoelectronic properties of the trifluoro-nitro core, chemists can synthesize highly potent, allosteric MEK1/2 inhibitors[5]. Compared to standard alternatives, optimized derivatives (such as cyclopropyl-ethers) exhibit superior pharmacokinetic balance—achieving high oral bioavailability and optimal half-lives while restricting CNS penetration to mitigate toxicity[3],[2].

References

  • [US Patent 9,034,861 B2] Ardea Biosciences, Inc. / Bayer. "Innovative MEK inhibitors useful in the treatment of diseases." United States Patent and Trademark Office.
  • [Endocr. Rev., 2001] Pearson, G., et al. "Mitogen-Activated Protein (MAP) Kinase Pathways: Regulation and Physiological Functions." Endocrine Reviews, 22(2): 153-183. Available at:[Link]

  • [J. Hematol. Oncol., 2010] Fremin, C., & Meloche, S. "From basic research to clinical development of MEK1/2 inhibitors for cancer therapy." Journal of Hematology & Oncology, 3:8. Available at:[Link]

  • [Cancer Res., 2009] Iverson, C., et al. "RDEA119/BAY 869766: A Potent, Selective, Allosteric Inhibitor of MEK1/2 for the Treatment of Cancer." Cancer Research, 69(17): 6839-6847. Available at:[Link]

Sources

Validation

Mechanistic Divergence: Why Isomer Structure Dictates Toxicity

Title : Comparative Toxicological Profiling of Nitrophenol Isomers: Mechanisms, Assays, and Risk Assessment Introduction Nitrophenols are a class of priority environmental pollutants and crucial industrial intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Toxicological Profiling of Nitrophenol Isomers: Mechanisms, Assays, and Risk Assessment

Introduction Nitrophenols are a class of priority environmental pollutants and crucial industrial intermediates used in the synthesis of dyes, pharmaceuticals, and pesticides[1]. The three primary isomers—2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-)—exhibit markedly different toxicological profiles due to the spatial arrangement of their functional groups[2]. For researchers and drug development professionals, understanding these structural-toxicity relationships is critical for safety pharmacology and environmental risk assessment. This guide provides an objective, data-driven comparison of their toxicokinetics, mechanisms of action, and validated experimental protocols for toxicity screening.

The position of the nitro group relative to the phenolic hydroxyl group fundamentally alters the molecule's acidity, lipophilicity, and biological reactivity.

4-Nitrophenol (4-NP): The Oxidative Phosphorylation Uncoupler 4-NP is widely recognized as the most toxic of the three isomers[2]. Its primary mechanism of acute toxicity is the uncoupling of mitochondrial oxidative phosphorylation[3]. By acting as a protonophore, 4-NP dissipates the proton gradient across the inner mitochondrial membrane. This forces the electron transport chain to run at maximum capacity without synthesizing ATP, leading to rapid ATP depletion, severe oxidative stress (ROS generation), and downstream apoptosis[3].

2-Nitrophenol (2-NP) & 3-Nitrophenol (3-NP): Methemoglobinemia and Lower Systemic Toxicity In contrast, 2-NP and 3-NP exhibit lower acute systemic toxicity[1]. 2-NP is known to cause dose-dependent methemoglobinemia in certain mammalian models (e.g., cats and dogs) by oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), thereby impairing oxygen transport[4]. 3-NP shares a similar, albeit milder, toxicological profile, with significantly higher LD50 values compared to 4-NP.

Mechanism NP4 4-Nitrophenol Exposure Mito Mitochondrial Membrane Permeabilization (H+ Leak) NP4->Mito Uncouple Uncoupling of Oxidative Phosphorylation Mito->Uncouple ATP ATP Depletion Uncouple->ATP ROS Oxidative Stress (ROS) Uncouple->ROS Apop Apoptosis / Cell Death ATP->Apop ROS->Apop

4-Nitrophenol-induced mitochondrial oxidative phosphorylation uncoupling and apoptosis.

Quantitative Toxicity Comparison

The table below synthesizes acute toxicity data across the three isomers to facilitate objective comparison.

Parameter2-Nitrophenol3-Nitrophenol4-Nitrophenol
Oral LD50 (Rat) ~334 mg/kg[4]~328 - 930 mg/kg[5]~170 - 191 mg/kg
Primary Target Organs Blood (Methemoglobinemia), Upper Respiratory[1]Liver, Kidneys (High doses)Mitochondria, Liver, Eyes (Corneal opacity)[6]
Mechanism of Action Hemoglobin oxidationNonspecific cytotoxicityOxidative phosphorylation uncoupling[3]
Vapor Pressure Highest among isomersLowLow
EPA Priority Pollutant YesNoYes[2]

Experimental Methodologies: Self-Validating Protocols

To accurately profile the toxicity of these isomers in a preclinical or environmental toxicology setting, researchers must utilize orthogonal assays. The following protocols form a self-validating system: the Seahorse assay identifies the mechanism (mitochondrial uncoupling), while the CellTiter-Glo assay quantifies the outcome (cell viability/ATP loss).

Protocol A: Assessing Mitochondrial Uncoupling via Seahorse XF Cell Mito Stress Test

Expertise & Causality: Because 4-NP acts as a protonophore, measuring the Oxygen Consumption Rate (OCR) is critical. An uncoupler will cause a massive spike in maximal respiration (OCR) independent of ATP production, which distinguishes it from standard cytotoxic agents that simply depress all metabolic activity.

  • Cell Seeding : Seed HepG2 or NHPrE1 cells[3] at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Sensor Hydration : Hydrate the XF sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Compound Preparation : Prepare serial dilutions of 2-NP, 3-NP, and 4-NP (e.g., 10 µM to 500 µM) in XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Assay Execution :

    • Wash cells twice with XF assay medium and incubate for 1 hour in a non-CO₂ incubator.

    • Load the sensor cartridge with standard Mito Stress Test inhibitors: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).

    • Crucial Step: Inject the nitrophenol isomers acutely before Oligomycin, or use them as a replacement for FCCP (Port B) to directly validate their uncoupling capacity compared to a known uncoupler.

  • Data Analysis : Calculate the spare respiratory capacity and proton leak. 4-NP will demonstrate a dose-dependent increase in proton leak and maximal respiration, validating its uncoupling mechanism.

Protocol B: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Expertise & Causality: The CellTiter-Glo (CTG) assay measures intracellular ATP. Since 4-NP depletes ATP via uncoupling, CTG provides a highly sensitive, direct measurement of the toxicological endpoint predicted by the Seahorse assay.

  • Plating : Seed cells in an opaque-walled 96-well plate at 10,000 cells/well.

  • Treatment : Treat cells with the nitrophenol isomers (0.1 µM to 1000 µM) for 24 and 48 hours.

  • Reagent Addition : Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add a volume of CTG reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification : Record luminescence using a plate reader. Calculate IC50 values using non-linear regression. 4-NP is expected to yield a significantly lower IC50 than 2-NP and 3-NP.

Workflow Cell Cell Culture (HepG2 / NHPrE1) Dose Nitrophenol Isomer Dosing (0.1 - 1000 µM) Cell->Dose Seahorse Seahorse XF Mito Stress Test (Measures OCR/Uncoupling) Dose->Seahorse CTG CellTiter-Glo Viability Assay (Measures ATP Depletion) Dose->CTG Data Comparative Toxicity Profile Generation Seahorse->Data CTG->Data

Self-validating workflow for assessing nitrophenol-induced cytotoxicity and mitochondrial stress.

Conclusion

While 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol share identical molecular weights, their spatial isomerism dictates vastly different toxicological profiles. 4-Nitrophenol's ability to act as a protonophore and uncouple oxidative phosphorylation makes it the most acutely toxic isomer, necessitating stringent monitoring in pharmaceutical and environmental contexts. By employing orthogonal assays like the Seahorse XF and CellTiter-Glo, researchers can accurately map both the mechanism and magnitude of nitrophenol toxicity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols." Centers for Disease Control and Prevention (CDC).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6947, 2-Nitrophenol." PubChem.[Link]

  • Defense Centers for Public Health. "Wildlife Toxicity Assessment for Mono-Nitrophenols No. HEF-042019-008." Health.mil.[Link]

  • MDPI Sensors. "Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode."[Link]

  • ResearchGate. "Molecular insights into 4-nitrophenol-induced hepatotoxicity in zebrafish (Danio rerio): Transcriptomic and biochemical analyses."[Link]

Sources

Comparative

Spectroscopic Confirmation Guide: 3,4,5-Trifluoro-2-nitrophenol vs. Fluorinated Analogues

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when verifying the structural identity of heavily substituted fluorinated aromatics. 3,4,5-Trifluoro-2-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when verifying the structural identity of heavily substituted fluorinated aromatics. 3,4,5-Trifluoro-2-nitrophenol is a critical intermediate utilized in the synthesis of highly selective MEK inhibitors for oncology applications [1]. However, the nitration of its precursor, 3,4,5-Trifluorophenol, often yields a complex mixture of unreacted starting materials and regioisomers.

Relying on a single analytical technique for identity confirmation is a critical failure point. To ensure absolute scientific integrity, we must employ a self-validating, orthogonal spectroscopic system. This guide objectively compares the spectroscopic profile of 3,4,5-Trifluoro-2-nitrophenol against its common alternatives and details the causal logic behind each experimental methodology.

The Mechanistic Logic of Spectroscopic Differentiation

To distinguish1 from its precursor,2, we rely on the fundamental principle of symmetry breaking .

The un-nitrated precursor possesses a C2v​ axis of symmetry passing through the C1-OH and C4-F bonds. This symmetry renders the fluorine atoms at positions 3 and 5 magnetically equivalent, yielding a simple two-signal 19 F NMR spectrum.

Upon nitration at the C2 position, this symmetry is permanently broken. The strongly electron-withdrawing nitro ( −NO2​ ) group deshields the adjacent fluorine (F3), forcing all three fluorine atoms into distinct chemical environments. This creates a highly coupled AMX spin system in the 19 F NMR spectrum—a definitive, self-validating proof of regiochemistry. Furthermore, FT-IR spectroscopy acts as an orthogonal check by directly observing the vibrational modes of the newly introduced nitro group, which NMR can only infer via chemical shifts.

Analytical Workflow

Workflow Start Fluorinated Phenol Sample Analysis NMR19 19F NMR Spectroscopy (Assess Symmetry) Start->NMR19 MS HR-LC-MS (ESI-) (Determine Exact Mass) Start->MS IR FT-IR (ATR) (Identify NO2 / OH) Start->IR NMR1H 1H & 13C NMR (Map Protons & Carbons) NMR19->NMR1H 3 distinct F signals (Asymmetric) Alt1 Identified Alternative: 3,4,5-Trifluorophenol (CAS: 99627-05-1) NMR19->Alt1 2 distinct F signals (Symmetric) Target Confirmed: 3,4,5-Trifluoro-2-nitrophenol (CAS: 923033-24-3) NMR1H->Target Matches Target Shifts MS->Target m/z 192.00 [M-H]- IR->Target NO2 bands present

Fig 1. Orthogonal spectroscopic workflow for differentiating 3,4,5-Trifluoro-2-nitrophenol from symmetric analogues.

Comparative Spectroscopic Data

The following table summarizes the quantitative diagnostic markers used to objectively separate the target compound from common synthetic alternatives.

Analytical ParameterTarget: 3,4,5-Trifluoro-2-nitrophenolAlternative 1: 3,4,5-Trifluorophenol (Precursor)Alternative 2: 3,5-Difluoro-2-nitrophenol (Byproduct)
CAS Number 923033-24-399627-05-1151414-46-9
Molecular Weight 193.08 g/mol 148.08 g/mol 175.09 g/mol
19 F NMR Signals 3 distinct signals (Asymmetric, ratio 1:1:1)2 distinct signals (Symmetric, ratio 2:1)2 distinct signals (Asymmetric, ratio 1:1)
1 H NMR (Aromatic) 1H (multiplet, ~6.8 - 7.2 ppm)2H (multiplet, ~6.4 - 6.6 ppm)2H (multiplets, distinct environments)
FT-IR (Key Bands) ~3300 cm⁻¹ (OH), ~1530 & 1350 cm⁻¹ (NO₂) ~3350 cm⁻¹ (OH), No NO₂ bands ~3300 cm⁻¹ (OH), ~1530 & 1350 cm⁻¹ (NO₂)
LC-MS [M-H]⁻ m/z 192.00m/z 147.00m/z 174.01

Self-Validating Experimental Methodologies

To ensure reproducibility and analytical trustworthiness, the following protocols must be executed exactly as described. Each step is designed with a specific causal purpose to mitigate false positives.

Protocol A: Multi-Nuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality Note: Fluorinated nitrophenols exhibit strong intermolecular hydrogen bonding, which can broaden NMR signals in non-polar solvents. We utilize DMSO-d6 to disrupt these networks, ensuring sharp, highly resolved multiplets necessary for calculating J-coupling constants.

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte into a clean glass vial.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

  • Acquisition Parameters (Bruker 400 MHz system):

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • 19 F NMR: 376.5 MHz, 64 scans, D1 of 3.0 s. Use Trichlorofluoromethane (CFCl3) as an external reference (set to 0.0 ppm).

    • 13 C NMR: 100 MHz, 1024 scans, D1 of 2.0 s, with continuous proton decoupling.

  • Data Processing: Apply a 0.3 Hz line broadening function prior to Fourier transformation. Phase and baseline correct the spectra manually to accurately integrate the 1:1:1 ratio in the 19 F spectrum.

Protocol B: High-Resolution LC-MS (ESI-)

Causality Note: Phenols readily lose a proton to form highly stable phenoxide anions. Operating the mass spectrometer in Negative Electrospray Ionization (ESI-) mode drastically increases sensitivity and suppresses background noise compared to positive mode.

  • Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Perform gradient elution using (A) 0.1% Formic acid in LC-MS grade water and (B) Acetonitrile.

  • Ionization: Operate the ESI source in negative ion mode. Set capillary voltage to 3.5 kV and drying gas temperature to 300°C.

  • Detection: Scan over a range of m/z 50–500. Extract the chromatogram for the theoretical [M-H]⁻ ion (m/z 192.0070) to validate the molecular formula.

Protocol C: FT-IR Spectroscopy (ATR Mode)

Causality Note: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing potential moisture absorption that could obscure the critical O-H stretching region.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 2-3 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Apply consistent, firm pressure using the ATR anvil to ensure intimate contact between the crystal and the sample matrix.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the presence of the O-H stretch (>3200 cm⁻¹, broad) and the diagnostic asymmetric and symmetric N-O stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).

References

  • Google Patents. "ES2534358T3 - Inhibidores novedosos de MEK útiles en el tratamiento de enfermedades" (Details the use of 3,4,5-trifluoro-2-nitrophenol as a critical intermediate).
  • BLD Pharm. "3,4,5-Trifluoro-2-nitrophenol | CAS 923033-24-3".
  • Sigma-Aldrich. "3,4,5-Trifluorophenol | CAS 99627-05-1".

Sources

Safety & Regulatory Compliance

Safety

3,4,5-Trifluoro-2-nitrophenol proper disposal procedures

3,4,5-Trifluoro-2-nitrophenol Proper Disposal Procedures: A Technical Guide for Laboratories Executive Summary For researchers and drug development professionals, managing highly functionalized aromatic compounds require...

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Author: BenchChem Technical Support Team. Date: March 2026

3,4,5-Trifluoro-2-nitrophenol Proper Disposal Procedures: A Technical Guide for Laboratories

Executive Summary

For researchers and drug development professionals, managing highly functionalized aromatic compounds requires moving beyond standard waste disposal templates. 3,4,5-Trifluoro-2-nitrophenol (CAS: 923033-24-3) presents a dual-threat profile: it combines the explosive and toxic potential of a nitrophenol with the extreme environmental persistence of a polyfluorinated ring. This guide provides field-proven, step-by-step logistical procedures to safely segregate, store, and ultimately destroy this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment (The "Why")

Effective waste management begins with understanding the molecular behavior of the compound. 3,4,5-Trifluoro-2-nitrophenol dictates specific handling due to two functional groups:

  • The Nitro Group (-NO2): Nitrophenols are highly oxidizing and inherently acidic. While they fall under hazardous waste classifications analogous to EPA RCRA U170[1], their greatest operational risk lies in salt formation. If neutralized improperly, they form nitrophenolate salts, which can precipitate out of solution and become highly shock-sensitive explosion hazards when dry.

  • The Trifluoro Group (-F3): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal or low-temperature industrial incineration fails to break this bond, leading to the generation of toxic Products of Incomplete Combustion (PICs), such as perfluoromethane (CF4) and highly corrosive hydrogen fluoride (HF) gas.

Waste Segregation and Storage Protocol

To prevent cross-contamination and ensure the waste is accepted by specialized disposal facilities, follow this self-validating segregation protocol:

  • Analyze the Solvent Matrix: Determine if the 3,4,5-Trifluoro-2-nitrophenol is dissolved in an organic solvent, aqueous mixture, or remains as a solid powder.

  • Classify the Waste Stream: Regardless of the bulk solvent (even if dissolved in non-halogenated solvents like acetone or ethanol), the presence of the trifluoromethyl group dictates that the entire container must be classified as Halogenated Organic Waste . Even a 1% concentration overrides the bulk classification.

  • Verify pH (Self-Validation Step): Dip a pH test strip into the waste mixture to log the acidity for the disposal manifest. Crucial Causality: Do not add neutralizing agents (e.g., NaOH) to the bulk container. Leaving the waste as a free acid prevents the formation of insoluble, shock-sensitive nitrophenolate salts that can clog disposal lines.

  • Package in HDPE: Transfer the waste into a High-Density Polyethylene (HDPE) container. Avoid standard glass if there is any risk of trace hydrofluoric acid (HF) generation from side reactions in your specific assay.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Nitrophenols (RCRA U170 Analog)."

Immediate Spill Response Protocol

In the event of a spill, standard solvent cleanup procedures are insufficient and potentially dangerous.

  • Evacuate and Ventilate: Clear personnel from the immediate area and increase fume hood or room ventilation to disperse any toxic vapors.

  • Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves, safety goggles, and a fitted respirator if aerosolization of the powder or liquid has occurred.

  • Apply Inert Absorbent: Cover the spill completely with an inert absorbent such as dry sand or vermiculite. Crucial Causality: Never use combustible absorbents like sawdust or paper towels. The nitro group is highly oxidizing and mixing it with combustible organic matter can trigger spontaneous ignition[2].

  • Collect and Isolate: Use non-sparking polyethylene tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or secondary HDPE container.

  • Decontaminate Surface: Wash the spill area with a mild alkaline detergent solution to safely lift residual organic traces, then collect the wash water as hazardous aqueous waste.

Ultimate Disposal & Thermal Destruction Procedures

Because of the C-F bonds, 3,4,5-Trifluoro-2-nitrophenol cannot be disposed of via standard waste streams. It requires specialized thermal destruction:

  • High-Temperature Incineration: To achieve 99.99% destruction via unimolecular decomposition, incinerators must operate at temperatures exceeding 1,100°C with a minimum residence time of 2 seconds. To break down the most resilient fluorinated byproducts (like CF4), temperatures over 1,400°C are required. Facilities must also be equipped with alkali scrubbers to neutralize the resulting HF gas into safe salts.

  • Cement Kiln Co-processing: An emerging, highly effective alternative is routing the waste to rotary cement kilns. These kilns naturally operate at temperatures above 1,400°C and contain an excess of calcium in the feedstock. The calcium acts as a catalyst to break C-F bonds and permanently captures the liberated fluorine as stable calcium fluoride (CaF2) minerals, preventing atmospheric HF release[3].

Operational Parameters Summary

ParameterSpecification / ProtocolTechnical Justification
RCRA Waste Code Analogous to U170 (Nitrophenols)Regulated as a highly toxic and reactive organic compound[1].
Waste Classification Halogenated Organic WasteContains >1% fluorine by mass; requires specialized thermal destruction.
Spill Absorbent Vermiculite, Dry SandInert materials prevent exothermic reactions; sawdust is strictly prohibited[2].
Incineration Temp >1,100°C (Target >1,400°C)Required to break C-F bonds and prevent toxic CF4 formation.
Flue Gas Scrubbing Alkali (Calcium/Sodium-based)Neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during combustion[3].

Disposal Decision Workflow

G Start Waste Generation: 3,4,5-Trifluoro-2-nitrophenol CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Contaminated PPE/Silica) CheckState->Solid Liquid Liquid Waste (Reaction Mixtures/Solvents) CheckState->Liquid HalogenatedBin Designate as: HALOGENATED ORGANIC WASTE Solid->HalogenatedBin CheckHalogen Mixed with Non-Halogenated Solvents? Liquid->CheckHalogen CheckHalogen->HalogenatedBin Yes/No (1% content overrides) Incineration High-Temp Incineration (>1,100°C, 2s residence) HalogenatedBin->Incineration CementKiln Cement Kiln Co-processing (Calcium-rich, >1,400°C) HalogenatedBin->CementKiln Scrubber Alkali Scrubbing (Neutralizes HF to CaF2) Incineration->Scrubber CementKiln->Scrubber In-situ capture

Workflow for 3,4,5-Trifluoro-2-nitrophenol waste classification and thermal destruction.

References

  • Title: Per- and Polyfluoroalkyl Substances (PFAS)
  • Source: Santa Cruz Biotechnology (scbt.com)
  • Source: Australasian Land & Groundwater Association (landandgroundwater.com)
  • Title: 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem (RCRA U170 Classification)

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3,4,5-Trifluoro-2-nitrophenol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive fluorinated aromatics. 3,4,5-Trifluoro-2-nitrophenol (CAS: 923033...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive fluorinated aromatics. 3,4,5-Trifluoro-2-nitrophenol (CAS: 923033-24-3) is a specialized intermediate widely utilized in pharmaceutical synthesis[1]. However, its unique molecular architecture demands rigorous, self-validating safety protocols.

This guide provides a comprehensive operational and disposal plan, moving beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind our safety methodologies.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand how it interacts with biological systems. The hazard profile of 3,4,5-Trifluoro-2-nitrophenol is driven by the synergistic electron-withdrawing effects of three fluorine atoms and a nitro group on the phenolic ring.

Chemical Causality: These electron-withdrawing groups significantly lower the pKa of the phenolic hydroxyl group, making it highly acidic and corrosive to tissue. Furthermore, this lipophilic structure allows for rapid dermal absorption.

Biological Causality: Once absorbed, fluorinated nitrophenols act as potent protonophores. They penetrate the inner mitochondrial membrane and shuttle protons into the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force, effectively uncoupling oxidative phosphorylation[2]. The result is a catastrophic halt in ATP synthesis, rapid oxygen consumption, and dangerous heat generation (cellular toxicity).

Mechanism A 3,4,5-Trifluoro-2-nitrophenol Exposure B Mitochondrial Inner Membrane Penetration A->B C Proton Gradient Dissipation B->C D Oxidative Phosphorylation Uncoupling C->D E ATP Depletion & Cellular Toxicity D->E

Mechanistic pathway of fluoronitrophenol-induced cellular toxicity via mitochondrial uncoupling.

Personal Protective Equipment (PPE) Matrix

Because of the rapid absorption and uncoupling mechanism, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Splash-proof chemical goggles + Full face shieldPrevents severe ocular corrosion; the acidic phenol can cause irreversible corneal damage upon contact.
Hands Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides basic dexterity, while Neoprene offers superior resistance to fluorinated aromatic breakthrough.
Body Flame-resistant, chemically impervious lab coat or apronPrevents dermal absorption of lipophilic dust/vapors which can lead to systemic mitochondrial toxicity.
Respiratory N95/P100 particulate respirator (if weighing outside hood)Prevents inhalation of fine, highly reactive crystalline dust that targets respiratory epithelia.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Static Elimination: 3,4,5-Trifluoro-2-nitrophenol powders can carry static charges, leading to aerosolization. Wipe the analytical balance and spatulas with an anti-static ionizing brush.

  • Establish a Decontamination Zone: Prepare a 5% sodium bicarbonate solution nearby to neutralize any micro-spills immediately.

Phase 2: Handling and Transfer
  • Don PPE: Apply the double-glove system. Ensure the lab coat cuffs are tucked inside the outer Neoprene glove to eliminate exposed skin at the wrists.

  • Weighing: Tare the weigh boat inside the fume hood. Slowly transfer the solid using a static-free, non-metallic spatula to prevent friction-induced reactivity.

  • Sealing: Immediately recap the primary container. Parafilm the seal to prevent moisture ingress, as water can exacerbate the compound's corrosive nature.

Phase 3: Post-Operational Decontamination
  • Neutralization: Wipe down the balance and fume hood surface with the 5% sodium bicarbonate solution, followed by a DI water rinse.

  • Doffing: Remove the outer Neoprene gloves inside the fume hood and place them in the solid hazardous waste container. Remove the inner Nitrile gloves only after exiting the hood.

Workflow A Pre-Operational Risk Assessment B Engineering Controls (Fume Hood Verification) A->B C PPE Donning (Double Gloves, Goggles) B->C D Chemical Transfer & Weighing C->D E Reaction Execution D->E F Halogenated Waste Segregation & Disposal E->F

Standard operating workflow and safety checkpoints for handling 3,4,5-Trifluoro-2-nitrophenol.

Spill Response & Disposal Plan

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the spill with a damp, non-combustible absorbent pad to prevent dust aerosolization. Do not use dry sweeping.

  • Neutralize: Apply a weak base (e.g., sodium carbonate powder) to neutralize the acidic phenol, then carefully scoop the material into a chemically compatible, sealable container.

Waste Segregation and Disposal

Due to the presence of three fluorine atoms, 3,4,5-Trifluoro-2-nitrophenol and any contaminated solvents or PPE must be strictly segregated from standard organic waste.

  • Classification: Label all waste containers explicitly as "Halogenated Organic Waste" [3].

  • Causality for Segregation: Non-halogenated waste is often recycled or incinerated at lower temperatures. Halogenated compounds require specialized high-temperature incineration to break the highly stable carbon-fluorine bonds and prevent the formation of toxic dioxins or corrosive hydrofluoric acid gas during disposal[3].

  • Storage: Store the halogenated waste container in a secondary containment tray within a ventilated cabinet, away from incompatible strong bases or reducing agents.

References

  • BLD Pharm.3,4,5-Trifluoro-2-nitrophenol (CAS 923033-24-3) Product Information. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExDaU4KJ8S0IPwwxE8iT0c0hE4hYu3WcknUyJe8hIk1gJ4s4b4njee2OaJdCZDnNw3ovNgUUbbGDdQACmq5cQdGVxl6wFVe03oxjsFnLtuvEtSTuGprM758TX5x_Nd8neRccsbgXthJhNCOMQF]
  • TCI Chemicals.Safety Data Sheet: 2-Fluoro-4-nitrophenol (Proxy for fluoronitrophenol hazard classes). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGowEDIuLafTh_EgZewue3yUXP_v7Rfmi4QuAJTR8W8lKSicfXmtOKLYDUGtGayjyOfTb0964Ayaac_weI12JMfEZFGD0wNVE7lL_-SMZrmQBsb-uY3kF2zFrFn_Wo1GIU-DJRXa0SrpSinsIy-jgjMCzP3ytRZyipFxd9z5j1HtM6pmsHuJ41AXZpJoqkmlR4tXhFfiqDJ_4wOC0qBEFavXzzV-_XGCidM8MiSCVesaMZUR2mR]
  • Proceedings of the National Academy of Sciences (PNAS).Trinitrophenol: A Membrane-Impermeable Uncoupler of Oxidative Phosphorylation. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFIjvjUcBTAAWy5DV5_6__K8KY_sJ3-Jy0ST7pz7nlI_f4kCUFQLE7HlgB142r8b9CGdTHYAAy9dDytQl1Sp6yPtHBlJfSleFfwcDYbRlqNu6nsmEeZs0plRtQEDJGWm-SlZcoR8kxrjgrwNF]
  • University of Auckland Microfabrication Facility.Cleanroom Waste Disposal Protocol (Halogenated Organic Waste). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9IsHC7tGoFWcUB-zY4FNo8HhJ6N77lRr7Hn9wZANZF3XUpoYnmRtOU2D8p-0frltYh_vpzguqzaL89gK2fYnSlV6sg5cqv6NnM0lPo1OCugyWccgyFJamnpwPQDdsIAlyvzSaXalW9fUFEabG9yYngwazS4hAXWPqZPojY_KC1qdRcI7cDhWTzvM=]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trifluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
3,4,5-Trifluoro-2-nitrophenol
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